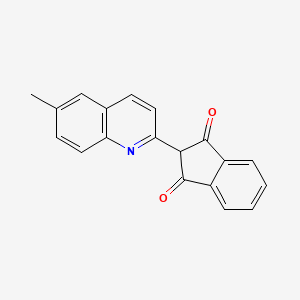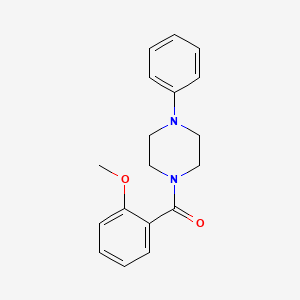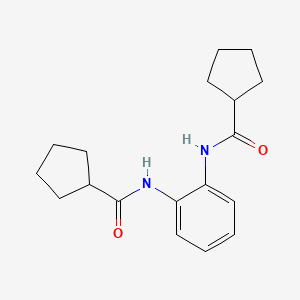![molecular formula C16H16N4OS B5781301 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5781301.png)
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide involves several chemical reactions. For instance, compounds have been synthesized starting from naphthyl-2-cyanoacetamide, which reacts with different chemicals to afford derivatives including triazole and naphtho[2,1-b]oxazine derivatives. These processes involve various chemical reactions including condensation, coupling, and cyclization, among others (Fadda et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds can be analyzed through various spectroscopic methods including IR, NMR, and Mass spectrometry. These techniques provide detailed information about the atomic and molecular composition of the compounds, helping in confirming the structure of synthesized compounds, as seen in studies of different naphthylamine derivatives (Hojo, Masuda, & Okada, 1987).
Chemical Reactions and Properties
The chemical reactions involving this compound derivatives often include nucleophilic substitution, coupling reactions, and more. The reactivity of such compounds can be influenced by various factors including the presence of electron-donating or withdrawing groups, the polarity of solvents, and the specific conditions under which the reactions are carried out (Okada et al., 1999).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystal structure are essential for understanding the behavior of chemical compounds under different conditions. These properties are determined through various experimental procedures and can provide insights into the stability, formulation, and application of the compounds in different domains (Subasri et al., 2017).
Safety and Hazards
While specific safety and hazard information for “2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide” is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures. Triazole derivatives can cause irritation and damage to the eyes, skin, respiratory system, and digestive system .
Zukünftige Richtungen
The future research directions for “2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide” and similar compounds could involve further exploration of their potential medicinal properties, particularly their anticancer activities . Additionally, more research could be conducted to understand their synthesis, chemical reactions, and mechanisms of action.
Wirkmechanismus
Target of Action
The primary targets of 1,2,4-triazole derivatives, such as 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide, are often associated with antimicrobial and anticancer activities .
Mode of Action
The mode of action of 1,2,4-triazole derivatives involves interaction with their targets leading to changes in cellular processes . For instance, when these compounds target the heme protein, they inhibit the demethylation process, disrupting the synthesis of ergosterol, a vital component of fungal cell membranes . This disruption can lead to cell death, providing the compound’s antimicrobial effect .
Biochemical Pathways
The biochemical pathways affected by 1,2,4-triazole derivatives are primarily related to the synthesis of ergosterol . By inhibiting the 14α-demethylation of lanosterol, these compounds disrupt the ergosterol biosynthesis pathway, leading to a deficiency of ergosterol in the cell membrane . This deficiency can cause increased membrane permeability and leakage of essential cellular components, ultimately leading to cell death .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of similar 1,2,4-triazole derivatives are often optimized to enhance bioavailability and therapeutic efficacy .
Result of Action
The result of the action of 1,2,4-triazole derivatives is typically cell death, resulting from the disruption of vital cellular processes . For instance, the inhibition of ergosterol synthesis can lead to increased membrane permeability and leakage of essential cellular components . This disruption can result in the death of microbial cells, providing the compound’s antimicrobial effect .
Action Environment
The action environment can significantly influence the efficacy and stability of 1,2,4-triazole derivatives. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . .
Eigenschaften
IUPAC Name |
2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-11-18-19-16(20(11)2)22-10-15(21)17-14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXQCVPNTHTOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)SCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5781245.png)
![2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781246.png)

![2-(2,4-dichlorophenoxy)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5781259.png)
![3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5781267.png)



![1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5781286.png)

![methyl 4-methyl-3-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5781312.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylpropanamide](/img/structure/B5781317.png)